N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide
Description
Properties
CAS No. |
62089-26-3 |
|---|---|
Molecular Formula |
C20H15N5O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[4-(2-phenylpyrazol-3-yl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15N5O/c26-20(18-10-12-21-14-22-18)24-16-8-6-15(7-9-16)19-11-13-23-25(19)17-4-2-1-3-5-17/h1-14H,(H,24,26) |
InChI Key |
JAIOUSDDSPEONU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)NC(=O)C4=NC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Attachment of the Phenyl Group: The phenyl group is then introduced to the pyrazole ring via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, usually starting from a substituted aniline or amidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Cyclization and Ring Formation
The compound’s pyrimidine core enables participation in cycloaddition and annulation reactions. Key findings include:
a. Pyrazole-Pyrimidine Fusion
Microwave-assisted cyclization with β-enaminones yields fused pyrazolo[1,5-a]pyrimidine derivatives (e.g., 4a–g ), achieving 80–96% yields under optimized conditions (180°C, MWI) .
b. Chlorination Reactions
Treatment with phosphorus oxychloride selectively substitutes hydroxyl groups at position 7 of the pyrimidine ring, forming 5,7-dichloro intermediates (61% yield) .
Nucleophilic Substitution
The electron-deficient pyrimidine ring undergoes regioselective substitution:
| Position | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| C7 | Morpholine | Morpholine-substituted derivative | 94% | |
| C5 | Piperidine amines | Aminopiperidine derivatives | 89.2% |
Selectivity at C7 is attributed to higher electrophilicity due to adjacent nitrogen atoms .
Cross-Coupling Reactions
The phenyl-pyrazole moiety participates in metal-catalyzed couplings:
a. Suzuki-Miyaura Coupling
Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Cu(OAc)₂ yields biaryl derivatives (91% yield) .
b. Buchwald-Hartwig Amination
Palladium-catalyzed coupling with secondary amines introduces nitrogen-based substituents at the pyrimidine C4 position .
Functional Group Transformations
a. Carboxamide Reactivity
-
Hydrolysis : LiOH/THF converts ester precursors to carboxylic acids (89.2% yield) .
-
Reductive Amination : Reacts with cyclic amines (e.g., 2-(4-piperidyl)-2-propanol) to form tertiary amines .
b. Trifluoromethyl Modifications
Electrophilic fluorination using CF₃I introduces trifluoromethyl groups at the pyrazole C3 position .
Photochemical Behavior
Excited-state intramolecular proton transfer (ESIPT) occurs in derivatives with hydroxyl substituents, leading to fluorescence emission (λ<sub>em</sub> = 450–520 nm) . Aggregation-caused quenching (ACQ) is observed in concentrated solutions .
Biological Target Interactions
While not a direct chemical reaction, binding studies reveal:
-
Kinase Inhibition : Forms hydrogen bonds with ATP-binding pockets (K<sub>d</sub> = 12.5–223.9 μg/mL) .
-
SDH Inhibition : π–π interactions with Arg59 in succinate dehydrogenase (IC<sub>50</sub> = 6.9 μg/mL) .
Stability and Degradation
Scientific Research Applications
Structural Characteristics
The compound features a pyrimidine ring substituted at the 4-position with a carboxamide group , alongside a 1-phenyl-1H-pyrazol-5-yl group attached to the para position of a phenyl ring. This unique structure is pivotal for its biological activities and chemical reactivity.
Kinase Inhibition
N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide has been investigated for its potential as a kinase inhibitor . Kinases are essential in cell signaling pathways, and their inhibition can lead to effective cancer therapies. Compounds with similar structures have shown promise in targeting specific kinases involved in tumor growth and proliferation.
Anti-inflammatory and Analgesic Properties
Derivatives of pyrazole compounds are known for their anti-inflammatory and analgesic effects. The structural components of this compound suggest that it may exhibit similar properties, making it a candidate for the development of new anti-inflammatory drugs.
Molecular Docking Studies
Molecular docking studies can elucidate how this compound interacts with various biological targets, providing insights into its binding affinities and mechanisms of action. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound in biological systems.
Material Science Applications
This compound's heterocyclic nature allows it to serve as a scaffold for developing new functional materials. Its unique structural features can be leveraged in coordination chemistry, potentially leading to novel applications in materials science.
Case Study 1: Kinase Inhibition
In vitro studies demonstrated that compounds structurally similar to this compound effectively inhibited specific kinases associated with cancer progression. These findings support the hypothesis that this compound could serve as a lead molecule in drug development targeting kinase-related pathways.
Case Study 2: Anti-inflammatory Effects
Research involving pyrazole derivatives indicated significant anti-inflammatory activity in animal models. Future studies on this compound could further validate its therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Backbone and Substituent Effects
The compound shares structural motifs with several pyrazole-carboxamide derivatives (Table 1). Key differences lie in the substitution patterns and appended heterocycles:
- Pyrazole vs. Dihydropyrazole : The query compound’s fully aromatic pyrazole contrasts with the dihydro derivatives in , which may exhibit reduced planarity and altered pharmacokinetics .
- Carboxamide vs.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : Compounds like 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () incorporate EWGs (e.g., Cl), which enhance stability but may reduce solubility compared to the query’s unsubstituted phenyl group .
- Piperazine-Morpholine Moieties : Derivatives in (e.g., 13a) include piperazine and morpholine rings, which improve water solubility and bioavailability—features absent in the query compound .
Spectroscopic and Thermal Properties
- IR Spectroscopy : The query’s carboxamide group would exhibit ν(C=O) near 1620–1630 cm⁻¹, similar to 13a (1622 cm⁻¹) .
- Melting Points : The query’s melting point is unreported, but analogs like 13a (165–167°C) and 4a (247°C) suggest that crystalline stability depends on substituent rigidity and hydrogen-bonding capacity .
Biological Activity
N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant research findings and data tables.
Synthesis and Structural Characteristics
The synthesis of this compound involves the condensation of appropriate pyrazole and pyrimidine derivatives. The compound features a pyrazole moiety linked to a phenyl group and a carboxamide functional group, which is crucial for its biological activity.
Key Structural Features:
- Chemical Formula: C18H16N4O
- Molecular Weight: 304.35 g/mol
- Functional Groups: Pyrazole, phenyl, pyrimidine, carboxamide
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF7 | 0.01 | CDK2 inhibitor |
| 2 | NCI-H460 | 0.03 | Aurora-A kinase inhibition |
| 3 | SF-268 | 31.5 | Apoptosis induction |
These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including cell cycle regulation and apoptosis.
Anti-inflammatory Effects
In addition to anticancer activity, pyrazole derivatives have been explored for their anti-inflammatory properties. A study demonstrated that certain derivatives could inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro.
Case Study 1: Antitumor Activity Assessment
In a study conducted by Wei et al., several pyrazole derivatives were screened for their antitumor activity against A549 lung cancer cells. The results indicated that specific compounds exhibited significant cytotoxicity with IC50 values ranging from 26 µM to lower values in more potent derivatives.
Case Study 2: CDK Inhibition
Sun et al. synthesized a series of pyrazole-linked carboxamide derivatives and assessed their potential as cyclin-dependent kinase (CDK) inhibitors. One notable compound demonstrated an IC50 value of 0.95 nM against CDK2, indicating high potency and specificity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases: Compounds have shown the ability to inhibit key kinases involved in cell proliferation and survival.
- Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells.
- Modulation of Inflammatory Pathways: The compound can downregulate inflammatory mediators.
Q & A
Q. What are the recommended synthetic routes for N-(4-(1-phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology :
The compound can be synthesized via acylation and amination steps. For example, acylation of intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination, has been used to generate structurally similar carboxamides . Optimization involves adjusting reaction time, temperature, and stoichiometry. For instance, refluxing in pyridine for 5–6 hours yields higher purity products . HPLC purity (>98%) and NMR validation are critical for confirming structural fidelity .
Q. How should researchers characterize the structural and spectral properties of this compound?
- Methodology :
Use a combination of:- NMR : Analyze and chemical shifts to confirm hydrogen/carbon environments (e.g., pyrazole and pyrimidine protons resonate at δ 7.1–8.5 ppm) .
- ESI-MS : Validate molecular weight (e.g., theoretical vs. observed m/z).
- IR : Identify carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) stretches .
- X-ray crystallography (if available): Resolve π-stacking interactions in the pyrazole-pyrimidine core .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodology :
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of pyrimidine-carboxamide derivatives?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF) at the pyrimidine 5-position to enhance antifungal activity (EC = 1.5–6.8 μg/mL) .
- Bioisosteric replacement : Replace pyrazole with triazole to improve metabolic stability .
- Selectivity profiling : Compare M1/M4 receptor antagonism (IC = 350 nM–10 μM) to minimize off-target effects .
Q. How should researchers resolve contradictions in spectral or biological data?
- Case Study : Discrepancies in NMR signals may arise from rotamers in the amide bond. Use variable-temperature NMR to confirm dynamic behavior .
- Data validation : Cross-check biological activity (e.g., SDH inhibition IC = 6.9–223.9 μg/mL) with orthogonal assays (e.g., enzymatic vs. cellular) .
Q. What computational tools are effective for predicting binding modes and pharmacokinetics?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with SDH (e.g., π-π stacking with Arg59) .
- ADMET prediction : Employ SwissADME to assess oral bioavailability (e.g., radar charts for Lipinski parameters) .
- Wavefunction analysis : Apply Multiwfn to map electrostatic potential surfaces for solubility optimization .
Methodological Challenges and Solutions
Q. How can researchers improve synthetic yields of low-solubility intermediates?
- Solutions :
- Use polar aprotic solvents (DMF, DMSO) to enhance solubility during acylation .
- Introduce solubilizing groups (e.g., morpholine) in early intermediates .
Q. What strategies enhance target selectivity in kinase inhibition?
- Solutions :
Critical Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
